2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide
Description
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,3-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-phenylbutan-2-yl group, contributing to its steric bulk and lipophilicity.
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-17-8-7-11-22(19(17)3)29-25(31)24-21(14-15-32-24)28-26(29)33-16-23(30)27-18(2)12-13-20-9-5-4-6-10-20/h4-11,14-15,18H,12-13,16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYZAQPSPTWFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is . The structure features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. Understanding the structure is crucial for elucidating its mechanism of action and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research published by Walid Fayad et al. (2019) identified a range of compounds with anticancer potential through screening drug libraries on multicellular spheroids. Although specific data on this compound's anticancer efficacy is limited, its structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The thieno-pyrimidine scaffold is known for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial and fungal pathogens. While direct studies on this specific compound are scarce, related compounds have been documented to exhibit broad-spectrum antimicrobial activity, suggesting potential efficacy against pathogenic microorganisms.
Enzyme Inhibition
There is evidence that compounds with similar structures can act as enzyme inhibitors. For example, thieno-pyrimidines have been studied for their ability to inhibit enzymes involved in cancer progression and microbial resistance mechanisms. This compound may similarly interact with specific enzymes, although detailed kinetic studies are necessary to confirm such interactions.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Broad-spectrum activity against pathogens | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Studies
- Anticancer Screening : In a study involving various thieno-pyrimidine derivatives, several compounds were screened for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the side chains could enhance the anticancer activity of the derivatives.
- Antimicrobial Testing : A related compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations. This suggests that the target compound may share similar antimicrobial properties.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
Hydrogen Bonding and Crystal Packing
- The sulfanyl bridge and acetamide group in the target compound facilitate hydrogen bonding, as observed in similar structures ().
- Crystal packing studies () indicate that bulky substituents like 4-phenylbutan-2-yl may disrupt efficient packing, leading to lower melting points compared to smaller analogs (e.g., ’s compound, mp 230°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
